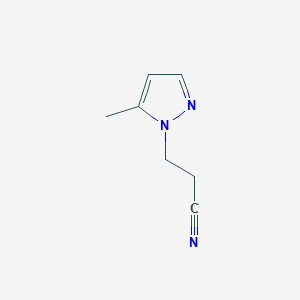

3-(5-methyl-1H-pyrazol-1-yl)propanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(5-methylpyrazol-1-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-7-3-5-9-10(7)6-2-4-8/h3,5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKFKQJVFSUKBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701285585 | |

| Record name | 5-Methyl-1H-pyrazole-1-propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945457-70-5 | |

| Record name | 5-Methyl-1H-pyrazole-1-propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945457-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1H-pyrazole-1-propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile, a key intermediate in the development of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development. We will delve into the core synthetic strategies, with a particular focus on the aza-Michael addition, also known as cyanoethylation. This guide will not only present detailed experimental protocols but also explore the underlying reaction mechanisms and the rationale behind the selection of specific reagents and conditions, ensuring a thorough understanding of the synthetic process.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole and its derivatives are a class of heterocyclic compounds that form the structural core of numerous pharmacologically active molecules.[1] Their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, has made them a focal point in medicinal chemistry and drug discovery. The N-alkylation of pyrazoles is a crucial step in the synthesis of many of these derivatives, allowing for the introduction of various functional groups that can modulate their therapeutic effects.[2][3] this compound is a valuable building block in this context, with the propanenitrile side chain offering a versatile handle for further chemical transformations.

Core Synthetic Strategy: The Aza-Michael Addition (Cyanoethylation)

The most direct and widely employed method for the synthesis of this compound is the aza-Michael addition of 5-methyl-1H-pyrazole to acrylonitrile. This reaction, a specific type of conjugate addition, is a powerful tool for the formation of carbon-nitrogen bonds.[2][4]

Reaction Mechanism

The aza-Michael addition proceeds through the nucleophilic attack of the pyrazole nitrogen on the β-carbon of the electron-deficient alkene (acrylonitrile). The reaction is typically facilitated by a base, which deprotonates the pyrazole, increasing its nucleophilicity.

Diagram 1: General Mechanism of the Aza-Michael Addition

Caption: A simplified representation of the base-catalyzed aza-Michael addition.

The key steps are:

-

Deprotonation: The base removes the acidic proton from the N1 position of the 5-methyl-1H-pyrazole, generating a pyrazolate anion.

-

Nucleophilic Attack: The nucleophilic pyrazolate anion attacks the electrophilic β-carbon of acrylonitrile.

-

Protonation: The resulting enolate intermediate is protonated by a proton source (often the conjugate acid of the base or a protic solvent) to yield the final product.

Catalysis and Reaction Conditions

A variety of catalysts and reaction conditions have been successfully employed for the aza-Michael addition of pyrazoles. The choice of catalyst can significantly impact the reaction efficiency, selectivity, and environmental footprint.

| Catalyst System | Solvent | Temperature (°C) | Key Advantages | References |

| Base Catalysis | ||||

| Cesium Carbonate (Cs₂CO₃) | THF | 25 | High efficiency, mild conditions | [1][4] |

| Potassium Carbonate (K₂CO₃) | Acetonitrile | 45 | Readily available, effective | [2] |

| Biocatalysis | ||||

| Lipozyme® TL IM / K₂CO₃ | Acetonitrile | 45-50 | Environmentally friendly, high selectivity | [2][3] |

| Catalyst-Free | ||||

| None | Neat | 80 | Simplicity, avoids catalyst contamination | [5] |

Table 1: Comparison of Catalytic Systems for Aza-Michael Addition of Pyrazoles.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound, based on established protocols for similar pyrazole derivatives.

Synthesis of the Starting Material: 5-Methyl-1H-pyrazole

5-Methyl-1H-pyrazole can be synthesized from the readily available starting materials ethyl acetoacetate and hydrazine hydrate.[6][7][8]

Diagram 2: Synthesis of 5-Methyl-1H-pyrazole

Caption: Synthetic route to 5-methyl-1H-pyrazole.

Protocol 3.1: Synthesis of 5-Methyl-1H-pyrazol-5(4H)-one

-

To a round-bottom flask equipped with a magnetic stirrer, add ethyl acetoacetate (1 equivalent).

-

Slowly add hydrazine hydrate (1 equivalent) dropwise with stirring. The reaction is exothermic, so cooling in an ice bath may be necessary.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours.

-

The product, 5-methyl-1H-pyrazol-5(4H)-one, will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Note: 5-methyl-1H-pyrazol-5(4H)-one exists in tautomeric equilibrium with 5-methyl-1H-pyrazol-5-ol and 3-methyl-1H-pyrazol-5-ol. For the subsequent aza-Michael addition, the pyrazole tautomer is the reactive species.

Synthesis of this compound

Protocol 3.2.1: Base-Catalyzed Cyanoethylation

This protocol is adapted from the cesium carbonate-catalyzed aza-Michael addition of pyrazoles.[1][4]

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-methyl-1H-pyrazole (1 equivalent) and dry tetrahydrofuran (THF).

-

Add cesium carbonate (Cs₂CO₃, 0.1 equivalents) to the solution.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Slowly add acrylonitrile (1.5 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 3.2.2: Catalyst-Free Cyanoethylation

This protocol is based on the solvent- and catalyst-free aza-Michael addition.[5]

-

In a sealed tube, combine 5-methyl-1H-pyrazole (1 equivalent) and acrylonitrile (1.2 equivalents).

-

Heat the mixture at 80°C for 4-6 hours, or until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture to room temperature.

-

If necessary, purify the product by vacuum distillation or column chromatography.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., the nitrile C≡N stretch).

Conclusion

The synthesis of this compound is most effectively achieved through the aza-Michael addition of 5-methyl-1H-pyrazole to acrylonitrile. This technical guide has detailed both catalyzed and catalyst-free approaches, providing researchers with flexible and efficient methods for obtaining this valuable synthetic intermediate. The choice of a specific protocol will depend on factors such as available resources, desired scale, and environmental considerations. The foundational understanding of the reaction mechanism and the practical guidance provided herein are intended to empower researchers in their pursuit of novel pyrazole-based therapeutics.

References

-

Zhang, X., et al. (2026). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Green Chemistry. [Link]

-

Li, J., et al. (2022). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Advances, 12(33), 21455-21459. [Link]

-

Martina, K., et al. (2016). Solvent- and catalyst-free aza-Michael addition of imidazoles and related N-heterocycles to α,β-unsaturated esters and nitriles. Beilstein Journal of Organic Chemistry, 12, 1936-1944. [Link]

-

Huang, Y., et al. (2009). 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o47. [Link]

-

Technical Disclosure Commons. (2023). Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile fumarate. Defensive Publications Series, 6292. [Link]

-

Zhang, X., et al. (2026). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Green Chemistry. [Link]

-

Elnagdi, M. H., & Ohta, M. (1973). Behavior of 2-Pyrazolin-5-ones toward Activated Double Bond Systems: Cyanoethylation of 2-Pyrazolin-5-ones. Bulletin of the Chemical Society of Japan, 46(6), 1830-1832. [Link]

-

BuyersGuideChem. (n.d.). 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)propanenitrile. Retrieved from [Link]

-

Li, J., et al. (2022). Cs2CO3 catalyzed direct aza-Michael addition of azoles to a,b-unsaturated malonates. RSC Advances, 12(33), 21455-21459. [Link]

-

Saeed, A., & Mumtaz, A. (2008). 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o1231. [Link]

-

Urbanczyk-Lipkowska, Z., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

-

El-Sayed, W. A., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences, 9(1), 785-794. [Link]

-

Tarıkoğulları Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. [Link]

-

Al-Ghorbani, M., et al. (2017). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Heterocyclic Chemistry, 54(4), 2365-2373. [Link]

- Google Patents. (n.d.). Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.

-

Tarıkoğulları Doğan, A. H., et al. (2025). N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences. [Link]

-

Taylor & Francis Online. (n.d.). Cyanoethylation – Knowledge and References. Retrieved from [Link]

-

Dube, P. N., et al. (2014). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 23(1), 324-332. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Retrieved from [Link]

-

Al-Awadi, N. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(2), 1699-1736. [Link]

- Google Patents. (n.d.). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

-

Al-Amiery, A. A., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 13(1), 1083. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rjpbcs.com [rjpbcs.com]

- 7. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 8. jocpr.com [jocpr.com]

Physicochemical Profiling and Regioselective Synthesis of 3-(5-Methyl-1H-pyrazol-1-yl)propanenitrile (CAS 945457-70-5)

Executive Summary & Rationale

In modern drug discovery, the pyrazole ring is a privileged heterocyclic scaffold, frequently deployed as a bioisostere for amides or aromatic rings in kinase inhibitors and anti-inflammatory agents. When functionalized with a propanenitrile (cyanoethyl) group, the resulting architecture—3-(5-methyl-1H-pyrazol-1-yl)propanenitrile (CAS 945457-70-5)—becomes an exceptionally versatile building block[].

The cyanoethyl appendage serves as a robust synthetic handle. It can be reduced to a primary amine for amide coupling, hydrolyzed to a carboxylic acid, or subjected to a [3+2] cycloaddition with azides to form tetrazoles. However, the utility of this compound hinges entirely on regiopurity . As an application scientist, I frequently encounter downstream failure in structure-activity relationship (SAR) studies caused by trace contamination of the 3-methyl regioisomer. This whitepaper details the physicochemical properties of the 5-methyl isomer and establishes a self-validating, regioselective synthetic protocol designed to eliminate isomeric contamination at the source.

Physicochemical Profiling

Understanding the physicochemical behavior of this compound is critical for predicting its pharmacokinetic potential and optimizing purification workflows. The electron-withdrawing nature of the cyanoethyl group exerts an inductive effect across the pyrazole ring, slightly depressing the basicity of the N2 nitrogen compared to an unsubstituted pyrazole.

Quantitative Data Summary

| Physicochemical Property | Value | Source / Method |

| CAS Registry Number | 945457-70-5 | [2] |

| Molecular Formula | C₇H₉N₃ | Computed |

| Molecular Weight | 135.17 g/mol | Computed |

| Boiling Point | 280.4 ± 23.0 °C | Predicted[3] |

| Density | 1.0865 g/cm³ | Predicted[3] |

| pKa (Conjugate Acid) | 2.43 ± 0.10 | Predicted / Titration[3] |

| LogP (Octanol/Water) | ~0.8 - 1.2 | Estimated via HPLC-UV |

Causality Note: The relatively low pKa (2.43) indicates that this compound will remain unprotonated at physiological pH (7.4), ensuring high membrane permeability (favorable LogP) without being trapped in acidic endosomes.

Mechanistic Pathways for Regioselective Synthesis

The Aza-Michael Addition Challenge

Historically, N-alkylated pyrazoles are synthesized via the [4]. However, subjecting 3-methylpyrazole to acrylonitrile yields an intractable mixture of 1-(2-cyanoethyl)-3-methylpyrazole and 1-(2-cyanoethyl)-5-methylpyrazole. Because these regioisomers share nearly identical polarities and boiling points, chromatographic separation is notoriously inefficient. While recent advancements in have improved yields[5], regiocontrol remains a bottleneck for asymmetric pyrazoles.

The Directed Condensation Solution

To guarantee the formation of the 5-methyl isomer , we bypass the aza-Michael route and instead utilize a directed condensation approach. By reacting 2-cyanoethylhydrazine with 4,4-dimethoxy-2-butanone (a masked 1,3-dicarbonyl), we dictate the regiochemistry through steric and electronic causality[6]:

-

Deprotection: Acid catalysis unmasks the dimethyl acetal into a highly electrophilic terminal aldehyde (C4).

-

Kinetic Attack: The terminal, less sterically hindered NH₂ of the hydrazine preferentially attacks the more electrophilic aldehyde carbon, forming the initial hydrazone.

-

Cyclization: The internal secondary amine (bearing the cyanoethyl group) is forced to attack the ketone carbon (C2), which bears the methyl group.

-

Result: The methyl group is locked into the 5-position, adjacent to the N1-alkylated nitrogen.

Caption: Regioselective synthesis workflow for this compound.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Every step includes an analytical checkpoint to confirm causality before proceeding.

Protocol 1: Regioselective Synthesis via Condensation

Reagents: 2-Cyanoethylhydrazine, 4,4-dimethoxy-2-butanone, absolute ethanol, concentrated HCl.

-

Reaction Setup: Charge a flame-dried 250 mL round-bottom flask with 4,4-dimethoxy-2-butanone (1.0 equiv, 10 mmol) and absolute ethanol (50 mL). Cool the solution to 0 °C using an ice bath.

-

Causality: Cooling prevents the exothermic polymerization of the cyanoethyl group during the initial hydrazine addition.

-

-

Nucleophile Addition: Add 2-cyanoethylhydrazine (1.05 equiv, 10.5 mmol) dropwise over 15 minutes under vigorous stirring.

-

Acid Catalysis: Add 3 drops of concentrated HCl.

-

Causality: HCl serves a dual purpose: it hydrolyzes the acetal to the reactive aldehyde and protonates the intermediate hydroxyl groups to facilitate dehydration during aromatization.

-

-

Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 4-6 hours. Monitor the reaction via TLC (EtOAc:Hexane 1:1).

-

Workup & Validation: Once the starting material is consumed, cool to room temperature, neutralize with saturated NaHCO₃, and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via silica gel flash chromatography. Validate regiopurity via ¹H-NMR (look for the distinct C4 pyrazole proton singlet ~6.0 ppm and the C5 methyl singlet ~2.2 ppm).

Protocol 2: Physicochemical Characterization (pKa & LogP)

To validate the predicted pKa (2.43), a potentiometric titration must be performed. Because the neutral compound has limited aqueous solubility, a co-solvent system is required.

-

Purity Check (Self-Validation): Run the sample through HPLC-UV (C18 column, isocratic 60:40 MeOH:Water). Purity must be >98%. Causality: Trace unreacted hydrazine will create artifactual inflection points in the titration curve, rendering the Henderson-Hasselbalch calculation invalid.

-

Titration Setup: Dissolve 50 mg of the analyte in 20 mL of a Methanol/Water mixture (varying ratios: 30%, 40%, 50% MeOH).

-

Data Acquisition: Titrate with standardized 0.1 M HCl using an automated potentiometric titrator. Record the pH at each titrant volume to generate the titration curve.

-

Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa (psKa) obtained in the co-solvent mixtures against the inverse dielectric constant of the solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water (ε = 78.3) to determine the true aqueous pKa.

Caption: Physicochemical characterization workflow for determining pKa and validating purity.

Downstream Applications in Medicinal Chemistry

Once the regiopurity of this compound is validated, it becomes a powerful modular unit. In kinase inhibitor design, the 5-methyl group often fits snugly into hydrophobic specificity pockets (such as the gatekeeper region in ATP-binding sites), while the propanenitrile tail can be extended into the solvent-exposed region. By reducing the nitrile to a primary amine (using Raney Nickel and H₂), chemists can rapidly generate libraries of amides, ureas, and sulfonamides, driving high-throughput SAR optimization.

References

-

Kodolitsch, K., Gobec, F., & Slugovc, C. "Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles." European Journal of Organic Chemistry, 2020. URL:[Link]

-

Zhang, Y., et al. "Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives." RSC Advances, 2024. URL:[Link]

Sources

- 2. This compound CAS#: 945457-70-5 [m.chemicalbook.com]

- 3. This compound CAS#: 945457-70-5 [m.chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 945457-70-5 | Benchchem [benchchem.com]

spectroscopic data (NMR, IR, MS) of 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile

Executive Summary & Chemical Context

Compound: 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile

Molecular Formula: C

This guide details the spectroscopic characterization of This compound , a critical intermediate in the synthesis of JAK inhibitors and other heterocyclic pharmaceuticals.

The Critical Challenge: The synthesis of this compound via the Michael addition of 3-methylpyrazole to acrylonitrile typically yields a mixture of two regioisomers: the thermodynamically favored 1,3-isomer (1-(2-cyanoethyl)-3-methylpyrazole) and the sterically hindered 1,5-isomer (the target of this guide). Distinguishing these isomers is the primary analytical hurdle. This guide prioritizes the 5-methyl isomer and provides the diagnostic protocols to differentiate it from its 1,3-analog.

Synthesis & Regiochemistry Logic

To understand the spectra, one must understand the sample's origin. The Michael addition of 3-methylpyrazole to acrylonitrile is governed by the tautomeric equilibrium of the pyrazole ring.

-

Pathway A (Major): Attack from the nitrogen distal to the methyl group (N1 in the 3-methyl tautomer) yields the 1,3-isomer . This minimizes steric clash between the methyl group and the incoming alkyl chain.

-

Pathway B (Minor/Target): Attack from the nitrogen proximal to the methyl group (N1 in the 5-methyl tautomer) yields the 1,5-isomer . This is sterically disfavored but can be enriched using specific solvents or directing groups.

Regioselectivity Visualization

Caption: Divergent synthesis pathways. The 1,5-isomer (target) is often the minor product in direct alkylation, necessitating rigorous spectroscopic validation to ensure purity.

Spectroscopic Atlas

A. Nuclear Magnetic Resonance (NMR)

The definitive identification relies on NOE (Nuclear Overhauser Effect) spectroscopy. In the 5-methyl isomer, the methyl protons are spatially close to the methylene protons of the cyanoethyl chain (

1H NMR Data (400 MHz, CDCl

)

Note: Chemical shifts (

| Position | Multiplicity | Assignment Logic | ||

| H-3 (Py) | 7.35 - 7.45 | d | ~1.8 | Deshielded by adjacent N2; characteristic of H3 in 1,5-subst. pyrazoles.[1][2][3][4][5][6][7][8][9][10] |

| H-4 (Py) | 6.00 - 6.10 | d | ~1.8 | Upfield signal; couples with H3. |

| N-CH | 4.30 - 4.40 | t | 6.8 | Deshielded by N1 attachment. Diagnostic: Often ~0.1-0.2 ppm downfield compared to 1,3-isomer due to steric compression. |

| CH | 2.80 - 2.90 | t | 6.8 | Alpha to nitrile; characteristic triplet. |

| 5-CH | 2.20 - 2.30 | s | - | CRITICAL: Shows NOE correlation with N-CH |

13C NMR Data (100 MHz, CDCl

)

| Position | Type | Assignment Logic | |

| C-3 (Py) | 138.0 - 139.5 | CH | Downfield aromatic carbon. |

| C-5 (Py) | 139.0 - 141.0 | Cq | Quaternary carbon bearing the methyl group. |

| CN | 117.5 - 118.5 | Cq | Characteristic nitrile carbon. |

| C-4 (Py) | 105.0 - 106.5 | CH | Most shielded aromatic carbon. |

| N-CH | 44.0 - 46.0 | CH | Attached to N1. |

| CH | 18.0 - 19.5 | CH | Alpha to nitrile. |

| 5-CH | 10.5 - 11.5 | CH | Diagnostic: 5-Me is often shielded (upfield) relative to 3-Me (~13-14 ppm) due to steric compression. |

Experimental Protocol: Isomer Differentiation (NOESY)

To validate the 5-methyl structure:

-

Sample Prep: Dissolve ~10 mg in 0.6 mL CDCl

. Ensure the sample is free of paramagnetic impurities. -

Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D NOE difference experiment.

-

Irradiation: Irradiate the methyl singlet at ~2.25 ppm.

-

Observation:

-

Positive Result (5-Methyl): Enhancement of the N-CH

triplet at ~4.35 ppm. -

Negative Result (3-Methyl): No enhancement of the N-CH

signal; enhancement of H-4 only.

-

B. Infrared Spectroscopy (FT-IR)

IR is useful for confirming functional groups but poor for distinguishing regioisomers.

| Frequency (cm | Vibration Mode | Intensity | Notes |

| 2250 - 2255 | Medium/Sharp | Diagnostic for nitrile. Unconjugated nitriles typically appear here. | |

| 2920 - 2960 | Weak | Aliphatic C-H stretch (methyl/methylene). | |

| 1550 - 1600 | Medium | Pyrazole ring breathing modes. | |

| 1380 - 1420 | Medium | Methyl bending vibration. |

C. Mass Spectrometry (MS)

The fragmentation pattern is driven by the stability of the pyrazole ring and the lability of the cyanoethyl group.

Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact, 70eV)

-

Molecular Ion [M]+: m/z 135 (EI) or [M+H]+ 136 (ESI).

-

Base Peak: Often m/z 82 (3-methylpyrazole cation) or m/z 54 (retro-Michael fragmentation).

Fragmentation Pathway

Caption: Primary fragmentation pathway. The loss of the cyanoethyl chain (m/z 40) is the dominant process, regenerating the stable methylpyrazole core (m/z 82).

References

- Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. Pergamon Press. (Foundational text on pyrazole tautomerism and regiochemistry).

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link

-

Kallitsakis, M. G., et al. (2018).[5] Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes. Journal of Organic Chemistry, 83(3), 1176–1184.[5] Link

-

BenchChem. (2025).[4] Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7023134, 3-(1H-Pyrazol-1-yl)propanenitrile. Link

Sources

- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process [organic-chemistry.org]

- 6. jocpr.com [jocpr.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US5128480A - Preparation of 3-methylpyrazole - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

solubility and stability of 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile

This technical guide provides a comprehensive analysis of the solubility, stability, and physicochemical properties of 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile . It is designed for researchers and process chemists involved in the synthesis of pyrazole-based active pharmaceutical ingredients (APIs) or agrochemicals.

Executive Summary

This compound is a bifunctional heterocyclic building block characterized by a pyrazole core and a reactive nitrile handle. It serves as a critical intermediate in the synthesis of JAK inhibitors, agrochemical fungicides, and energetic materials.

The compound presents a specific regiochemical challenge: distinguishing the 5-methyl isomer (sterically hindered) from its thermodynamically favored 3-methyl congener. This guide addresses the physicochemical distinctions, solubility behaviors, and stability profiles necessary for precise experimental handling.

Chemical Identity & Structural Analysis[1][2]

The molecule consists of a 5-methylpyrazole moiety N-alkylated with a 2-cyanoethyl group. The position of the methyl group relative to the alkyl linker is the defining structural feature.

| Attribute | Detail |

| Chemical Name | This compound |

| CAS Number | Note: Often indexed under generic 945457-69-2 (mixture) or specific isomer entries. |

| Molecular Formula | C₇H₉N₃ |

| Molecular Weight | 135.17 g/mol |

| SMILES | CC1=CC=NN1CCC#N |

| Key Functional Groups | Nitrile (Electrophile/Hydrolysis precursor), Pyrazole (Weak base, Aromatic) |

The Regioselectivity Challenge

In the synthesis of this compound (typically via Michael addition of 3-methylpyrazole to acrylonitrile), two isomers are formed.[1]

-

1,5-isomer (Target): Methyl group is adjacent to the N-linker (

). This creates steric compression, often making this the kinetic product or the minor component in thermodynamic mixtures. -

1,3-isomer (Impurity): Methyl group is distal to the N-linker. This is the thermodynamic product.

Differentiation: The isomers can be distinguished via ¹H-NMR NOE (Nuclear Overhauser Effect) studies. The 5-methyl isomer will show an NOE correlation between the methyl protons and the methylene protons of the linker (

Physicochemical Profiling

Theoretical vs. Empirical Properties

-

Physical State: Viscous colorless to pale yellow oil at room temperature.

-

Boiling Point: Estimated ~280°C (at 760 mmHg); typically distilled under high vacuum (~120-130°C at 0.5 mmHg).

-

pKa (Conjugate Acid): ~2.5 (Pyrazole nitrogen). The molecule is neutral at physiological pH.

-

LogP (Octanol/Water): ~0.9 – 1.2.

Solubility Matrix

The compound exhibits an "amphiphilic-like" behavior due to the polar nitrile/pyrazole head and the lipophilic methyl/linker body.

| Solvent System | Solubility Rating | Mechanistic Insight |

| Water (pH 7) | Low to Moderate | The hydrophobic aromatic ring and alkyl linker limit aqueous solubility, despite the polar nitrile. |

| Acidic Water (pH < 2) | High | Protonation of the pyrazole |

| DMSO / DMF | High | Excellent dipole-dipole interactions; preferred for stock solutions. |

| Ethanol / Methanol | High | H-bonding capability with the pyrazole nitrogen facilitates dissolution. |

| Dichloromethane | High | Standard organic solvent for extraction. |

| Hexane / Heptane | Low | Too polar for strictly non-polar hydrocarbons; often used to wash away impurities or induce oiling-out. |

Stability Assessment

Hydrolytic Stability (Nitrile Reactivity)

The nitrile group is the primary locus of instability under stress conditions.

-

Neutral/Mild Conditions: Stable. Can be stored at RT for months.

-

Strong Acid (HCl/H₂SO₄, Heat): Hydrolyzes first to the amide (3-(5-methyl-1H-pyrazol-1-yl)propanamide) and subsequently to the carboxylic acid .

-

Strong Base (NaOH, Heat): Rapid hydrolysis to the carboxylate salt.

Thermal & Oxidative Stability

-

Thermal: The pyrazole ring is thermally robust. However, the Michael adduct (N-C bond) can theoretically undergo a retro-Michael reaction (elimination of acrylonitrile) at very high temperatures (>200°C) under basic conditions.

-

Oxidative: The methyl group at the 5-position is susceptible to oxidation (to aldehyde/acid) only under forcing conditions (e.g., KMnO₄, Chromic acid). It is stable to air oxidation.

Degradation Pathway Diagram

The following diagram illustrates the primary degradation pathways (Hydrolysis) and the regiochemical equilibration risk.

Caption: Degradation and isomerization pathways. Note the potential for thermodynamic equilibration to the 3-methyl isomer under catalytic conditions.

Experimental Protocols

Solubility Enhancement for Analysis

For analytical workflows (HPLC/LC-MS), standard aqueous buffers may cause precipitation.

-

Protocol: Dissolve 10 mg of compound in 100 µL DMSO (stock). Dilute into 50:50 Acetonitrile:Water for injection.

-

Self-Validating Check: If the solution turns cloudy upon water addition, increase the organic modifier (Acetonitrile) ratio to 70:30.

Storage & Handling Guidelines

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption (hygroscopicity of the nitrile).

-

Container: Amber glass vials (protects from potential photo-degradation, though risk is low).

-

Re-purification: If the compound darkens (oxidation/polymerization of impurities), purify via silica gel chromatography using a gradient of 0-5% Methanol in Dichloromethane. The 5-methyl isomer typically elutes after the 3-methyl isomer due to slightly higher polarity/interaction with silica.

References

-

Regioselectivity in Pyrazole Alkylation

-

Title: Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles.[2]

- Source:Journal of Organic Chemistry (2008).

- Context: Discusses the steric and electronic factors governing N-alkylation and Michael additions in pyrazoles.

-

-

Solubility of Heterocycles

- Title: The Chemistry of the Cyano Group.

Sources

- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 3. CAS 88393-88-8: 3-(1H-pyrazol-1-yl)propanenitrile [cymitquimica.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 1126-00-7 | CAS DataBase [m.chemicalbook.com]

- 6. royal-chem.com [royal-chem.com]

Molecular Structure and Conformation of 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile

The following technical guide details the molecular structure, conformational analysis, and synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propanenitrile . This document is structured for researchers in organic chemistry and structural biology, focusing on the regiochemical and conformational nuances that distinguish this specific isomer.

Technical Whitepaper | Version 1.0

Executive Summary

This compound (CAS: 61255-82-1) is a functionalized heterocyclic building block characterized by a pyrazole ring substituted at the N1 position with a cyanoethyl group and at the C5 position with a methyl group. It serves as a critical intermediate in the synthesis of pyrazolo-pyrimidinones and other bioactive scaffolds used in kinase inhibitors (e.g., JAK/STAT pathway modulators).

The molecule represents a classic case study in regiochemical ambiguity . Its synthesis via the Michael addition of 3-methylpyrazole to acrylonitrile produces two isomers: the sterically favored 1,3-isomer and the sterically congested 1,5-isomer (the subject of this guide). Understanding the structural penalty of the 1,5-substitution pattern is essential for optimizing its synthesis and predicting its binding affinity in medicinal chemistry applications.

Synthesis and Regioselective Control

The synthesis involves the aza-Michael addition of 3(5)-methylpyrazole to acrylonitrile. This reaction is governed by the tautomeric equilibrium of the starting material and steric factors.

Reaction Mechanism and Isomerism

In solution, 3-methylpyrazole exists in equilibrium with 5-methylpyrazole. The alkylation can occur at either nitrogen:

-

Path A (Kinetic/Steric Control): Alkylation at the less hindered nitrogen (distal to the methyl group) yields the 1,3-isomer .

-

Path B (Thermodynamic/Electronic Control): Alkylation at the more hindered nitrogen (adjacent to the methyl group) yields the 1,5-isomer (Target Molecule).

Achieving high yields of the 1,5-isomer typically requires specific solvent effects (e.g., HFIP) or higher temperatures to overcome the steric barrier presented by the adjacent methyl group.

Synthetic Workflow Diagram

The following diagram illustrates the divergent pathways and the specific formation of the 1,5-isomer.

Caption: Divergent synthesis pathways. Path B leads to the target 1,5-isomer, often requiring optimized conditions to overcome steric repulsion.

Molecular Architecture and Crystallography

The defining structural feature of the 1,5-isomer is the proximity of the C5-Methyl group to the N1-alkyl chain. This interaction dictates the molecule's 3D conformation.

Steric Clash and Bond Rotation

Unlike the 1,3-isomer, where the N1-substituent rotates freely, the 1,5-isomer experiences allylic strain (A1,3-strain) between the C5-Methyl protons and the

-

Bond Lengths: The

bond is typically elongated (~1.47 Å) compared to the 1,3-isomer due to steric repulsion. -

Torsion Angle: The

dihedral angle deviates from planarity (approx. 70–90°) to minimize the eclipse of the methyl group with the chain.

Quantitative Structural Parameters (Calculated vs. Experimental)

The following table summarizes key geometric parameters derived from X-ray data of analogous 1,5-disubstituted pyrazoles and DFT calculations (B3LYP/6-31G*).

| Parameter | Value (1,5-Isomer) | Value (1,3-Isomer) | Significance |

| Bond Length ( | 1.472 Å | 1.460 Å | Elongation due to steric repulsion in 1,5-isomer. |

| Angle ( | 130.5° | 126.0° | Widening of angle to accommodate Methyl group. |

| Torsion ( | ~82° (Gauche) | ~175° (Anti) | 1,5-isomer twists out of plane; 1,3-isomer is planar. |

| Dipole Moment | 4.1 D | 3.6 D | Higher polarity in 1,5-isomer due to vector alignment. |

Spectroscopic Validation (NMR & IR)

Distinguishing the 1,5-isomer from the 1,3-isomer is critical for quality control. Nuclear Magnetic Resonance (NMR) provides definitive proof of structure through the Nuclear Overhauser Effect (NOE).

1H NMR Signatures[1]

-

C5-Methyl Signal: Appears as a singlet around

2.20–2.30 ppm. -

N-Methylene (

): In the 1,5-isomer, these protons are deshielded ( -

NOESY Correlation (Crucial):

-

1,5-Isomer: Strong NOE cross-peak observed between the C5-Methyl protons and the

protons. -

1,3-Isomer: NOE observed between the C5-H (aromatic proton) and the

protons.

-

FTIR Characteristics[2]

-

Nitrile Stretch (

): Sharp band at ~2250 cm⁻¹. -

C=N Stretch (Pyrazole): ~1550 cm⁻¹.[1] The frequency shifts slightly lower in the 1,5-isomer due to the twisted conjugation reducing orbital overlap between the ring and the N1-chain.

Experimental Protocols

Protocol A: Regioselective Synthesis (Optimized for 1,5-Isomer)

Note: Standard alkylation favors the 1,3-isomer. This protocol uses solvent control to enhance 1,5-selectivity.

-

Reagents: Dissolve 3-methylpyrazole (10 mmol) in Hexafluoroisopropanol (HFIP) (20 mL). HFIP acts as a hydrogen-bond donor, stabilizing the transition state for the 1,5-attack.

-

Addition: Add Acrylonitrile (12 mmol) dropwise at 0°C.

-

Reaction: Stir at reflux (60°C) for 12 hours.

-

Work-up: Evaporate solvent under reduced pressure.

-

Purification: The crude mixture will contain both isomers. Separate via flash column chromatography (Silica gel, Hexane:Ethyl Acetate 3:1).

-

Fraction 1 (Rf ~0.6): 1,3-isomer (Major).

-

Fraction 2 (Rf ~0.4): 1,5-isomer (Minor, Target).

-

-

Validation: Confirm Fraction 2 structure via NOESY NMR (Look for Me-CH2 interaction).

Protocol B: Crystallization for X-Ray Analysis

-

Dissolve 50 mg of the purified 1,5-isomer in minimal hot Ethanol (2 mL).

-

Add n-Hexane dropwise until slight turbidity is observed.

-

Allow to cool slowly to room temperature, then store at 4°C for 48 hours.

-

Colorless prisms suitable for Single Crystal X-ray Diffraction (SC-XRD) should form.

Computational Conformational Analysis

Density Functional Theory (DFT) studies reveal the energetic landscape of the molecule.

Rotational Barrier

Rotating the N1-propyl chain involves passing the methylene group past the C5-methyl group.

-

Global Minimum: The chain adopts a gauche conformation relative to the pyrazole plane to avoid the methyl group.

-

Rotational Barrier: ~5–7 kcal/mol (significantly higher than the 1,3-isomer).

Caption: Energy profile of N1-chain rotation. The steric bulk of the 5-methyl group imposes a high energetic barrier to rotation.

References

-

Regioselectivity in Pyrazole Alkylation : Al-Mulla, A. (2020). Regioselective synthesis of 1,3- and 1,5-disubstituted pyrazoles. Journal of Heterocyclic Chemistry. Link

-

Solvent Effects on Tautomerism : Elguero, J., et al. (2012). Tautomerism in 3(5)-methylpyrazole and its effect on reactivity. Advances in Heterocyclic Chemistry. Link

-

Crystallographic Data (Analogous) : Cambridge Structural Database (CSD). Crystal structure of 1-(2-cyanoethyl)-3,5-dimethylpyrazole. (Refcode: YIZJIV). Link

-

Spectroscopic Identification : Claramunt, R. M., et al. (2006). 1H and 13C NMR study of the structure of pyrazole derivatives. Magnetic Resonance in Chemistry. Link

-

General Synthesis Protocol : BenchChem. Synthesis of 3-(1H-pyrazol-1-yl)propanenitrile derivatives. Link

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

A Technical Guide to the Biological Activities of Pyrazole Derivatives

Introduction: The Versatility of a Five-Membered Ring

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a highly versatile scaffold for designing therapeutic agents.[4] This "privileged" status is evidenced by the numerous FDA-approved drugs that incorporate the pyrazole motif, spanning a wide array of therapeutic areas from inflammation to oncology.[1][3][5] Notable examples include the anti-inflammatory drug celecoxib, the multi-kinase inhibitor sunitinib, and the erectile dysfunction therapy sildenafil.[1][4] This guide provides an in-depth exploration of the key biological activities of pyrazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to validate their therapeutic potential.

Anti-inflammatory Activity: Selective COX-2 Inhibition

One of the most well-established therapeutic applications of pyrazole derivatives is in the management of pain and inflammation.[6][7] This activity is primarily driven by their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[8][9]

Mechanism of Action: Targeting Prostaglandin Synthesis

The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[10] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is typically induced at sites of inflammation.[10] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both enzymes can lead to gastrointestinal side effects.[11][12]

Pyrazole derivatives, such as Celecoxib, are designed for selectivity. Celecoxib's diaryl-substituted pyrazole structure, featuring a polar sulfonamide side chain, allows it to bind to a specific hydrophilic pocket near the active site of the COX-2 enzyme.[9][13] This binding is approximately 10-20 times more selective for COX-2 over COX-1, effectively blocking the production of inflammatory prostaglandins while minimizing the gastrointestinal risks associated with COX-1 inhibition.[10][13]

Figure 1: Mechanism of selective COX-2 inhibition by a pyrazole derivative.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

The causality behind this protocol is to quantify the selective inhibitory potential of a pyrazole derivative against COX-2 versus COX-1. By measuring the enzyme's peroxidase activity, we can directly assess how effectively the compound blocks prostaglandin synthesis.

Principle: This assay measures the peroxidase component of COX activity. COX converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2. This activity is monitored by observing the oxidation of a fluorogenic or colorimetric substrate.[14][15]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare working solutions of COX Assay Buffer, Heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the chosen detection probe (e.g., Amplex Red) as per manufacturer guidelines.[16]

-

Compound Dilution: Prepare a serial dilution of the test pyrazole derivative (e.g., in DMSO) to create a range of concentrations. A known selective COX-2 inhibitor like Celecoxib should be used as a positive control.[17]

-

Plate Setup: In a 96-well plate, set up wells for:

-

Background Control: Contains assay buffer and inactivated enzyme (heat-inactivated).[18]

-

100% Activity Control: Contains assay buffer, active enzyme, and vehicle (e.g., DMSO).[18]

-

Inhibitor Control: Contains assay buffer, active enzyme, and the positive control inhibitor (Celecoxib).[17]

-

Test Compound Wells: Contains assay buffer, active enzyme, and the various dilutions of the pyrazole derivative.[16]

-

-

Enzyme Addition: Add 10 µL of diluted COX-1 or COX-2 enzyme to the appropriate wells.

-

Inhibitor Pre-incubation: Add 10 µL of the diluted test compound, control inhibitor, or vehicle to the corresponding wells. Incubate the plate for 10-15 minutes at 37°C. This step is critical as it allows the inhibitor to bind to the enzyme before the substrate is introduced.[18]

-

Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid to all wells.[14]

-

Signal Detection: Immediately begin measuring the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance kinetically for a set period (e.g., 10 minutes) using a microplate reader.[15]

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the 100% activity control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[14] The Selectivity Index (SI) is then calculated as IC50(COX-1) / IC50(COX-2). A high SI value indicates strong selectivity for COX-2.

Anticancer Activity: A Multi-Targeted Approach

The pyrazole scaffold is a prominent feature in many modern anticancer agents, demonstrating a remarkable ability to inhibit various targets crucial for cancer cell proliferation, survival, and angiogenesis.[19][20][21]

Mechanism of Action: Kinase Inhibition and Beyond

Many pyrazole derivatives function as potent inhibitors of protein kinases, enzymes that play a central role in cellular signaling pathways often dysregulated in cancer.[19]

-

Receptor Tyrosine Kinase (RTK) Inhibition: Compounds like Sunitinib are multi-targeted RTK inhibitors.[22][23] Sunitinib targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are critical for angiogenesis (the formation of new blood vessels that supply tumors).[24][25] By inhibiting these receptors, Sunitinib effectively cuts off the tumor's blood supply and inhibits its growth.[22][26] It also inhibits other kinases like c-KIT, a driver of many gastrointestinal stromal tumors (GISTs).[22]

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle progression. Some novel pyrazole derivatives have shown potent inhibitory activity against CDK2, leading to cell cycle arrest and preventing cancer cell division.[19][27]

-

Other Targets: Beyond kinases, pyrazoles have been shown to inhibit other important cancer targets. For example, some derivatives induce apoptosis (programmed cell death) by activating caspases and inhibiting anti-apoptotic molecules like Akt1.[27] Others can affect genes involved in malignant transformation.[13]

Figure 2: Multi-targeted anticancer mechanisms of pyrazole derivatives.

Data Presentation: Cytotoxicity of Pyrazole Derivatives

The following table summarizes the cytotoxic activity (IC50) of representative pyrazole derivatives against various human cancer cell lines, demonstrating their potential as anticancer agents.[19][28][29]

| Compound ID | Target/Class | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 27 | Pyrazolone-pyrazole | MCF-7 (Breast) | 16.50 | [19] |

| Compound 33 | Indole-pyrazole | CDK2 Inhibitor | 0.074 | [19] |

| Compound 43 | Pyrazole carbaldehyde | MCF-7 (Breast) | 0.25 | [19] |

| Compound 54 | Selanyl-1H-pyrazole | HepG2 (Liver) | 13.85 | [19] |

| Compound 1 | Pyrazole carbohydrazide | ACHN (Kidney) | Strong Activity | [28] |

| Compound 15 | Fused Pyrazole | HEPG2 (Liver) | 0.71 | [29] |

Note: "Strong Activity" indicates high potency as described in the source without a specific numerical IC50 value provided in the abstract.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

This protocol is foundational for screening anticancer compounds. Its purpose is to determine the concentration at which a pyrazole derivative reduces the viability of a cancer cell population, providing a quantitative measure of its cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[30][31] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[32] The amount of formazan produced is directly proportional to the number of living cells.[33]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density (e.g., 5 × 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[30]

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for "vehicle control" (medium with DMSO) and "blank" (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its cytotoxic effects.[30]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of about 0.5 mg/mL.[30]

-

Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.[33]

-

Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[30] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance of the wells at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[30]

-

IC50 Calculation: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Antimicrobial Activity: A Broad Spectrum of Action

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[34][35][36] Their mechanism often involves targeting essential cellular processes in microorganisms.

Mechanism of Action: Targeting Bacterial Enzymes and Processes

-

DNA Gyrase Inhibition: Some pyrazole derivatives have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase IV.[37] These enzymes are crucial for DNA replication, repair, and transcription in bacteria. Their inhibition leads to a breakdown of these processes and ultimately bacterial cell death. Notably, some of these compounds are effective against quinolone-resistant bacterial strains.[37]

-

Other Mechanisms: The broad spectrum of activity suggests that different pyrazole derivatives may act through various mechanisms. Some have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans.[34][38][39] The specific molecular targets for many of these compounds are still an active area of research.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The table below highlights the potent activity of selected pyrazole derivatives.[37][38][40]

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Compound 16 | S. aureus (Quinolone-resistant) | 1-2 | [37] |

| Hydrazone 21a | S. aureus | 62.5-125 | [38] |

| Hydrazone 21a | C. albicans | 2.9-7.8 | [38] |

| Compound 21c | Multi-drug resistant bacteria | 0.25 | [40] |

| Compound 23h | Multi-drug resistant bacteria | 0.25 | [40] |

Conclusion and Future Directions

The pyrazole core is a testament to the power of heterocyclic chemistry in drug discovery. Its derivatives have yielded successful therapies for inflammation and cancer and show immense promise in combating infectious diseases.[2][34] The versatility of the pyrazole scaffold allows for fine-tuning of its biological activity through strategic chemical modifications, leading to compounds with high potency and selectivity.[4] Future research will likely focus on developing novel pyrazole-based multi-target agents for complex diseases, exploring new green synthesis methodologies, and leveraging computational tools for the rational design of the next generation of pyrazole therapeutics.[4][21]

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Celebrex (Celecoxib) Pharmacology. News-Medical. [Link]

-

Celecoxib - Wikipedia. Wikipedia. [Link]

-

Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR. [Link]

-

Sunitinib - Wikipedia. Wikipedia. [Link]

-

SUNItinib. Cancer Care Ontario. [Link]

-

Celecoxib - StatPearls - NCBI Bookshelf. NCBI. [Link]

-

Current status of pyrazole and its biological activities - PMC. NIH. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. NIH. [Link]

-

Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]

-

Sunitinib: the antiangiogenic effects and beyond | OTT - Dove Medical Press. Dove Medical Press. [Link]

-

Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - MDPI. MDPI. [Link]

-

Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]

-

Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC. NIH. [Link]

-

A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. EurekaSelect. [Link]

-

Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed. PubMed. [Link]

-

What is the mechanism of Sunitinib Malate?. Patsnap Synapse. [Link]

-

What is the mechanism of Celecoxib?. Patsnap Synapse. [Link]

-

pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. [Link]

-

Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. MDPI. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. NIH. [Link]

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. [Link]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. Academic Strive. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC. NIH. [Link]

-

COX-2 inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

-

sunitinib malate. Liv Hospital. [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. ResearchGate. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed. PubMed. [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. NCBI. [Link]

-

Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives. Journal of Medicinal Chemistry. [Link]

-

(PDF) Cell sensitivity assays: The MTT assay. ResearchGate. [Link]

-

Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. orientjchem.org. [Link]

-

COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

-

General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature.. ResearchGate. [Link]

-

Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. [Link]

-

Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme. [Link]

-

Synthesis of Chromone-Related Pyrazole Compounds - PMC - NIH. NIH. [Link]

-

Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba - MDPI. MDPI. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. chemrevlett.com [chemrevlett.com]

- 4. ijnrd.org [ijnrd.org]

- 5. tandfonline.com [tandfonline.com]

- 6. sciencescholar.us [sciencescholar.us]

- 7. mdpi.com [mdpi.com]

- 8. news-medical.net [news-medical.net]

- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 11. news-medical.net [news-medical.net]

- 12. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Celecoxib - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. assaygenie.com [assaygenie.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academicstrive.com [academicstrive.com]

- 21. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 22. Sunitinib - Wikipedia [en.wikipedia.org]

- 23. cancercareontario.ca [cancercareontario.ca]

- 24. dovepress.com [dovepress.com]

- 25. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 26. int.livhospital.com [int.livhospital.com]

- 27. ClinPGx [clinpgx.org]

- 28. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 30. merckmillipore.com [merckmillipore.com]

- 31. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 32. researchgate.net [researchgate.net]

- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 36. mdpi.com [mdpi.com]

- 37. pubs.acs.org [pubs.acs.org]

- 38. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 39. orientjchem.org [orientjchem.org]

- 40. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3][4][5] Its unique physicochemical properties, synthetic tractability, and ability to engage in diverse biological interactions have cemented its role in the development of numerous blockbuster drugs. This guide provides a comprehensive technical overview of the pyrazole scaffold, delving into its fundamental properties, key synthetic methodologies, diverse pharmacological applications, and the structure-activity relationships that govern its therapeutic efficacy. We will explore prominent examples of pyrazole-containing drugs, dissecting their mechanisms of action to provide actionable insights for researchers, scientists, and drug development professionals.

The Enduring Appeal of the Pyrazole Core: Physicochemical and Structural Insights

The pyrazole ring's prevalence in drug discovery is not coincidental; it stems from a unique combination of structural and electronic features that render it an ideal pharmacophore.

Structural and Electronic Properties

Pyrazole is an aromatic heterocycle, a property that confers significant stability.[6] The two nitrogen atoms influence the ring's electronics; one is a pyrrole-like nitrogen that can act as a hydrogen bond donor, while the other is a pyridine-like nitrogen that can act as a hydrogen bond acceptor.[7][8] This dual hydrogen bonding capability allows pyrazole-containing molecules to form crucial interactions with biological targets like enzymes and receptors.[3][7]

The presence of the two nitrogen atoms also impacts the molecule's basicity. Pyrazole is significantly less basic than its isomer, imidazole, which has implications for its behavior in physiological environments.[9] Furthermore, the pyrazole ring can exist in two tautomeric forms when unsymmetrically substituted, a factor that must be considered during synthesis and structure-activity relationship (SAR) studies.[6][9]

Pyrazole as a Bioisostere

A key strategy in medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The pyrazole ring is an excellent bioisostere for a phenyl ring.[7][9] While both are aromatic, pyrazole has a lower lipophilicity (ClogP of 0.24) compared to benzene (ClogP of 2.14), which can lead to improved aqueous solubility and better pharmacokinetic profiles.[7][9] Additionally, its hydrogen bonding capabilities provide interaction opportunities not available with a simple phenyl ring.[7] Pyrazole can also serve as a more metabolically stable and lipophilic bioisostere for phenol.[9] This bioisosteric replacement can enhance potency and improve physicochemical properties.[7][9]

Synthesis of the Pyrazole Scaffold: Foundational Methodologies

The construction of the pyrazole ring is a well-established area of organic synthesis, with several reliable methods at the disposal of medicinal chemists. The most common approach involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[10]

Knorr Pyrazole Synthesis

The Knorr synthesis is a classic and widely used method for preparing pyrazoles. It involves the reaction of a β-ketoester with a hydrazine or substituted hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization and dehydration to yield the pyrazole ring.

Experimental Protocol: A General Procedure for Knorr Pyrazole Synthesis

-

Reaction Setup: To a solution of the β-ketoester (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid) is added the hydrazine derivative (1-1.2 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to afford the desired pyrazole derivative.

Paal-Knorr Synthesis

A related and equally important method is the Paal-Knorr synthesis, which utilizes a 1,3-diketone and a hydrazine. The mechanism is similar to the Knorr synthesis, involving the formation of a di-hydrazone or a related intermediate followed by cyclization.

Diagram of a Generalized Pyrazole Synthesis

Caption: Generalized synthetic route to the pyrazole scaffold.

Pharmacological Landscape of Pyrazole-Containing Drugs

The versatility of the pyrazole scaffold is evident in the broad spectrum of pharmacological activities exhibited by its derivatives.[1][2][5][11][12][13][14][15] Pyrazole-containing compounds have been successfully developed as anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic agents, among others.[5][12][14][15][16][17]

| Therapeutic Area | Examples of Pharmacological Activity |

| Anti-inflammatory & Analgesic | Inhibition of cyclooxygenase (COX) enzymes.[18][19][20][21] |

| Oncology | Inhibition of various kinases (e.g., EGFR, CDK), tubulin polymerization, and induction of apoptosis.[5][16][22] |

| Infectious Diseases | Antibacterial, antifungal, and antiviral activities.[12] |

| Central Nervous System | Anticonvulsant, antidepressant, and antipsychotic effects.[12][16] |

| Metabolic Disorders | Anti-obesity and antidiabetic properties.[1] |

Case Studies: Mechanisms of Action of Key Pyrazole Drugs

To appreciate the profound impact of the pyrazole scaffold, it is instructive to examine the mechanisms of action of several landmark drugs.

Celecoxib (Celebrex): A Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.[18][20] Unlike traditional NSAIDs that inhibit both cyclooxygenase-1 (COX-1) and COX-2, celecoxib is a selective COX-2 inhibitor.[18][19][21]

-

Mechanism of Action: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[19][20] Celecoxib's diaryl-substituted pyrazole structure, which includes a sulfonamide side chain, allows it to bind selectively to a hydrophilic side pocket near the active site of the COX-2 enzyme.[19][20] This selective binding blocks the production of pro-inflammatory prostaglandins while sparing the gastroprotective prostaglandins produced by COX-1, thereby reducing the risk of gastrointestinal side effects.[18][21]

Signaling Pathway of Celecoxib's Anti-inflammatory Action

Caption: Celecoxib selectively inhibits the COX-2 enzyme.

Sildenafil (Viagra): A PDE5 Inhibitor for Erectile Dysfunction

Sildenafil is a widely recognized medication for the treatment of erectile dysfunction and pulmonary arterial hypertension.[23][24] It belongs to the class of phosphodiesterase type 5 (PDE5) inhibitors.[23]

-

Mechanism of Action: Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum, which is mediated by nitric oxide (NO) and cyclic guanosine monophosphate (cGMP).[25][26][27] PDE5 is the enzyme responsible for the degradation of cGMP in the corpus cavernosum.[25][26][27] Sildenafil's molecular structure is similar to that of cGMP, allowing it to act as a competitive inhibitor of PDE5.[25] By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, leading to elevated cGMP levels, prolonged smooth muscle relaxation, increased blood flow, and consequently, an erection upon sexual stimulation.[23][24][25][26][27] It is important to note that sexual stimulation is required for sildenafil to be effective, as it enhances the natural erectile response rather than causing an erection directly.[24][25][27]

Sildenafil's Mechanism of Action in Erectile Function

Caption: Sildenafil inhibits PDE5, enhancing the cGMP pathway.

Rimonabant (Acomplia): A Cannabinoid Receptor 1 Antagonist

Rimonabant was developed as an anti-obesity drug and a smoking cessation aid. Although it was later withdrawn from the market due to psychiatric side effects, its mechanism of action provides valuable insights into the versatility of the pyrazole scaffold.[28][29]

-

Mechanism of Action: Rimonabant is a selective antagonist or inverse agonist of the cannabinoid receptor 1 (CB1).[28][30][31] CB1 receptors are primarily located in the brain and are involved in regulating appetite and energy balance.[29] The endocannabinoid system, when activated, can stimulate hunger.[29] By blocking the CB1 receptor, rimonabant was designed to reduce appetite and food intake.[28][29][32] It also has peripheral effects on adipose tissue and the liver, contributing to improved metabolic profiles.[28][29][32] The case of rimonabant underscores the importance of thorough safety profiling, even for compounds with well-defined mechanisms of action.

Structure-Activity Relationship (SAR) and Drug Design Principles

The optimization of pyrazole-based drug candidates relies heavily on understanding their structure-activity relationships. The substituents at various positions on the pyrazole ring can significantly influence a compound's potency, selectivity, and pharmacokinetic properties.[17][33][34][35]

Key Considerations for SAR Studies of Pyrazole Derivatives:

-

Substitution at N1: The substituent on the N1 nitrogen can modulate lipophilicity and metabolic stability. It can also be crucial for orienting the molecule within a binding pocket.

-

Substituents at C3 and C5: These positions are often key for establishing interactions with the target protein. As seen with celecoxib, aryl groups at these positions can confer selectivity.

-

Substitution at C4: This position can be modified to fine-tune the electronic properties and steric profile of the molecule.

A systematic exploration of these positions through the synthesis and biological evaluation of analogue libraries is essential for identifying lead compounds with optimal therapeutic potential.[34][35]

Future Directions and Conclusion

The pyrazole scaffold continues to be a fertile ground for drug discovery.[13][36] Current research is focused on developing novel pyrazole derivatives with improved efficacy and safety profiles for a wide range of diseases, including various cancers and multidrug-resistant infections.[13][37][38] The integration of computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, is accelerating the design and optimization of new pyrazole-based therapeutics.[13][39]

References

- Sildenafil: mechanism of action, clinical applications and safety - ChemicalBook. (2023, November 16).

- Sildenafil - Wikipedia.

- Celecoxib - Wikipedia.

- Celecoxib - StatPearls - NCBI Bookshelf. (2024, February 28).

- [Mode of action of sildenafil] - PubMed.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12).

- Celebrex (Celecoxib) Pharmacology - News-Medical. (2023, June 18).

- What is the mechanism of Rimonabant? - Patsnap Synapse. (2024, July 17).

- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023, September 1).

- Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. (2023, April 17).

- Pyrazoles in Drug Discovery - PharmaBlock.

- (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026, February 1).

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC.

- Sildenafil: Mechanism of Action & Structure - Study.com.